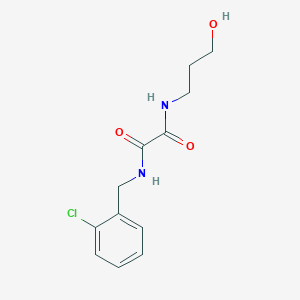![molecular formula C18H29NO B4894920 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine, also known as DMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPP is a piperidine derivative that acts as a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system, and it has been implicated in a variety of physiological and pathological processes.
Wirkmechanismus
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine acts as a potent and selective agonist for the α7 nAChR. When 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine binds to the receptor, it causes the channel to open, allowing the influx of cations such as calcium and sodium. This influx of cations leads to a variety of downstream effects, including the activation of intracellular signaling pathways and the release of neurotransmitters.
Biochemical and Physiological Effects:
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to have a variety of biochemical and physiological effects. In vitro, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to increase the release of acetylcholine and other neurotransmitters, as well as to activate intracellular signaling pathways such as the MAPK/ERK pathway. In vivo, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to improve cognitive function and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has several advantages for use in lab experiments. It is a potent and selective agonist for the α7 nAChR, which makes it a valuable tool for studying the receptor. Additionally, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine is relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine does have some limitations. It is not a perfect agonist for the α7 nAChR, and it can have off-target effects on other receptors. Additionally, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine. One area of interest is the role of the α7 nAChR in neurodegenerative diseases such as Alzheimer's disease. 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research could explore the potential therapeutic applications of 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine in this context. Additionally, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine could be used to study the role of the α7 nAChR in other physiological and pathological processes, such as inflammation and pain. Finally, further research could explore the potential of 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine as a therapeutic agent in other contexts, such as cancer or cardiovascular disease.
Synthesemethoden
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenol with 1-bromopentane, followed by the reaction of the resulting 5-(2,5-dimethylphenoxy)pentane with piperidine in the presence of a base. Alternatively, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine can be synthesized using the reaction of 2,5-dimethylphenol with 1-chloro-5-(2,5-dimethylphenoxy)pentane in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been used extensively in scientific research as a tool to study the α7 nAChR. The α7 nAChR has been implicated in a variety of physiological and pathological processes, including learning and memory, attention, inflammation, and neurodegeneration. 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been used to study the role of the α7 nAChR in these processes, and it has been shown to have a variety of effects on the receptor.
Eigenschaften
IUPAC Name |
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-9-10-17(2)18(15-16)20-14-8-4-7-13-19-11-5-3-6-12-19/h9-10,15H,3-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUPTGSEWFJVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,5-Dimethylphenoxy)pentyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)
![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)

![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)

![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)

![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)
